molecular formula C7H13ClN4O2 B13457308 methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B13457308
M. Wt: 220.66 g/mol
InChI Key: GJFQXWSIKFYSQJ-JEDNCBNOSA-N
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Description

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is characterized by its unique triazole ring structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Aminopropyl Group: The aminopropyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the aminopropyl moiety.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or aminopropyl derivatives.

Scientific Research Applications

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The aminopropyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride: Shares a similar aminopropyl group but lacks the triazole ring.

    Phenylpropanolamine: Contains a similar aminopropyl group but differs in its overall structure and pharmacological properties.

Uniqueness

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its triazole ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other compounds with similar functional groups but different core structures.

Properties

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.66 g/mol

IUPAC Name

methyl 1-[(2S)-1-aminopropan-2-yl]triazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C7H12N4O2.ClH/c1-5(3-8)11-4-6(9-10-11)7(12)13-2;/h4-5H,3,8H2,1-2H3;1H/t5-;/m0./s1

InChI Key

GJFQXWSIKFYSQJ-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](CN)N1C=C(N=N1)C(=O)OC.Cl

Canonical SMILES

CC(CN)N1C=C(N=N1)C(=O)OC.Cl

Origin of Product

United States

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